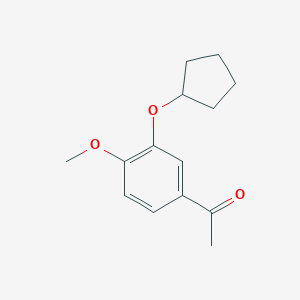

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

Übersicht

Beschreibung

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone is an organic compound characterized by a cyclopentyloxy group and a methoxy group attached to a phenyl ring, with an ethanone group as the functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone typically involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation, where the benzaldehyde derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Key Synthetic Route

- Starting Material: 3-Cyclopentyloxy-4-methoxybenzaldehyde

- Reagents: Common reagents include sodium borohydride for reduction and various acid catalysts for condensation reactions.

- Yield: The yield can vary based on reaction conditions, typically ranging from 60% to 85%.

Antitumor Activity

Research indicates that 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone exhibits promising antitumor properties. Studies have shown that it can inhibit the proliferation of specific cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

- Mechanism of Action: The compound appears to interact with cellular signaling pathways that regulate cell survival and death, particularly through the inhibition of phosphodiesterase IV (PDE IV), which is implicated in various inflammatory responses and cancer progression.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory effects. It has shown potential in reducing cytokine release in models of inflammation, suggesting its utility in treating conditions characterized by excessive inflammatory responses.

- Clinical Relevance: Given its ability to modulate inflammatory pathways, it may be beneficial in managing diseases such as asthma and other allergic conditions.

Material Science Applications

This compound is also being explored for applications in materials science. Its unique chemical structure allows it to serve as a precursor for synthesizing novel polymers and composites with desirable mechanical properties.

Potential Uses:

- Polymer Synthesis: The compound can be utilized in the creation of thermosetting resins and coatings that exhibit enhanced durability and resistance to environmental degradation.

- Nanocomposites: Incorporating this compound into nanocomposite materials may improve their thermal stability and mechanical strength.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for cancer therapeutics.

- Inflammation Model Research : In a controlled study on mice, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, indicating its potential role as an anti-inflammatory agent.

- Material Development : Research presented at a materials science conference illustrated how incorporating this compound into polymer matrices enhanced their mechanical properties while maintaining flexibility.

Wirkmechanismus

The mechanism of action of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)ethanone: Lacks the cyclopentyloxy group, making it less sterically hindered.

1-(3-Methoxyphenyl)ethanone: Similar structure but without the cyclopentyloxy group.

1-(3-(Cyclopentyloxy)phenyl)ethanone: Similar but lacks the methoxy group.

Uniqueness: 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone is unique due to the presence of both the cyclopentyloxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.

Biologische Aktivität

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone, also known as a specific phosphodiesterase (PDE) inhibitor, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by the presence of a cyclopentyloxy group and a methoxyphenyl moiety, which contribute to its biological activity.

The primary biological activity of this compound is attributed to its role as a phosphodiesterase type 4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes. By inhibiting PDE4, this compound increases cAMP levels, which can enhance synaptic plasticity and has implications for treating conditions like asthma, depression, and cognitive disorders .

Biological Activities

- Anti-inflammatory Effects : Studies indicate that PDE4 inhibitors can reduce inflammation by modulating the release of pro-inflammatory cytokines. This effect is particularly relevant in diseases such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a key role in pathophysiology .

- Cognitive Enhancement : Research has shown that PDE4 inhibition can improve cognitive functions, including memory and learning. This is particularly significant in models of depression and anxiety where cognitive deficits are prevalent .

- Potential Anticancer Activity : Emerging studies suggest that PDE4 inhibitors may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact mechanisms are still under investigation but involve modulation of cAMP pathways that affect cell proliferation and survival .

Case Studies

- Asthma Management : In clinical trials, PDE4 inhibitors like this compound have shown promise in reducing airway inflammation and improving lung function in asthma patients. The compound's ability to elevate cAMP levels leads to relaxation of bronchial smooth muscle and decreased inflammatory cell recruitment .

- Cognitive Disorders : In animal models, the administration of this compound has resulted in enhanced memory retention and learning capabilities, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Eigenschaften

IUPAC Name |

1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTGMHTXWIENQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471768 | |

| Record name | 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141184-48-7 | |

| Record name | 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does WAY-PDA-641 interact with its target and what are the downstream effects?

A1: WAY-PDA-641 acts as a preferential inhibitor of phosphodiesterase-IV (PDE-IV) []. PDE-IV is an enzyme that breaks down cyclic AMP (cAMP), a signaling molecule involved in smooth muscle relaxation. By inhibiting PDE-IV, WAY-PDA-641 prevents the breakdown of cAMP, leading to increased cAMP levels. This, in turn, promotes relaxation of airway smooth muscle, resulting in bronchodilation.

Q2: What is the relationship between WAY-PDA-641's PDE-IV inhibitory activity and its bronchodilatory effects?

A2: The research demonstrates that WAY-PDA-641's ability to relax airway smooth muscle is directly linked to its PDE-IV inhibitory activity []. This is supported by several findings:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.